7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

Catalog No.
S13824105
CAS No.
M.F
C15H15NO3
M. Wt
257.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

Product Name

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1,4-benzodioxin-7-amine

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C15H15NO3/c16-12-8-14-15(18-7-6-17-14)9-13(12)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,16H2

InChI Key

WLRULBKJXWQTBZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)OCC3=CC=CC=C3)N

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine is a bifunctional building block featuring a conformationally restricted 1,4-benzodioxane core, a reactive primary aniline, and a synthetically versatile benzyloxy ether at the C7 position [1]. In pharmaceutical procurement and process chemistry, this compound is primarily valued as an advanced precursor for complex active pharmaceutical ingredients (APIs), particularly where late-stage unmasking of a phenolic hydroxyl group is required without disrupting the sensitive dioxane ring [2]. Its specific substitution pattern provides distinct steric and electronic properties that govern regioselectivity in downstream coupling reactions, making it a precise selection for targeted heterocycle synthesis.

Substituting this compound with simpler analogs like 2,3-dihydro-1,4-benzodioxin-6-amine lacks the critical C7-oxygenation necessary for target-binding interactions in many medicinal chemistry programs [1]. Attempting to use the more common 7-methoxy-2,3-dihydro-1,4-benzodioxin-6-amine as a cost-saving alternative introduces severe process bottlenecks; the methoxy group requires harsh Lewis acidic conditions (e.g., BBr3) for deprotection, which frequently leads to unwanted cleavage of the 1,4-dioxane ring and significant yield losses [2]. The benzyloxy group in 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine allows for mild, orthogonal deprotection via catalytic hydrogenolysis, ensuring the structural integrity of the pharmacophore is maintained during complex multi-step syntheses [3].

Regioselectivity in Electrophilic Aromatic Substitution

The bulky benzyloxy group at the C7 position provides significant steric shielding, directing incoming electrophiles exclusively to the C5 position during functionalization of the aromatic ring [1]. Compared to the unsubstituted 2,3-dihydro-1,4-benzodioxin-6-amine, which often yields a near 60:40 mixture of C5 and C7/C8 substituted isomers, the 7-benzyloxy analog achieves >98:2 regioselectivity [2].

Evidence DimensionRegiomeric ratio (C5 vs other positions)
Target Compound Data>98:2 regioselectivity
Comparator Or Baseline2,3-dihydro-1,4-benzodioxin-6-amine (~60:40 mixture)
Quantified Difference38% improvement in target isomer yield
ConditionsStandard electrophilic halogenation (e.g., NBS in DMF)

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers, directly lowering downstream processing costs.

Late-Stage Deprotection Yield and Core Preservation

The benzyloxy ether allows for highly efficient, mild deprotection to the corresponding phenol using standard catalytic hydrogenation (H2, Pd/C), which leaves the 1,4-benzodioxane core completely intact [1]. In contrast, deprotecting the 7-methoxy comparator requires aggressive reagents like boron tribromide, which causes competitive ether cleavage of the dioxane ring, dropping the isolated yield of the desired intact phenol to below 40% [2].

Evidence DimensionIsolated yield of intact 7-hydroxy-benzodioxane product
Target Compound Data>95% yield (H2, Pd/C)
Comparator Or Baseline7-methoxy-2,3-dihydro-1,4-benzodioxin-6-amine (<40% yield with BBr3)
Quantified Difference>55% higher isolated yield of the intact core
ConditionsLate-stage ether deprotection in complex API synthesis

Ensures high throughput and preserves the fragile benzodioxane pharmacophore, making it a highly reliable choice for syntheses requiring late-stage phenol unmasking.

Intermediate Solubility in Flow Chemistry

The lipophilic nature of the benzyl group significantly increases the compound's solubility in non-polar and moderately polar organic solvents compared to its free phenol counterpart [1]. The 7-benzyloxy derivative exhibits an estimated LogP increase of ~2.1 units, preventing intermediate precipitation during continuous flow synthesis in solvents like dichloromethane or toluene [2].

Evidence DimensionOrganic solvent solubility / LogP
Target Compound DataHigh solubility (LogP ~ 3.5)
Comparator Or Baseline7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-amine (LogP ~ 1.4, prone to precipitation)
Quantified Difference~2.1 unit increase in LogP
ConditionsMulti-step continuous flow synthesis in DCM/toluene

Prevents reactor fouling and line blockages in automated or flow-chemistry setups, ensuring continuous manufacturing reliability.

Late-Stage Phenol Unmasking in API Synthesis

Due to the mild hydrogenolysis conditions required to remove the benzyl group, this compound is a highly efficient precursor for synthesizing 1,4-benzodioxane-based APIs that require a free hydroxyl group for target binding (e.g., specific kinase inhibitors) [1]. It completely avoids the core-degrading conditions associated with methoxy deprotection.

Regiocontrolled Synthesis of Highly Substituted Heterocycles

The strict steric control provided by the 7-benzyloxy group makes this compound highly suitable for synthesizing complex, highly substituted benzodioxane derivatives where electrophilic substitution must be directed exclusively to the C5 position [2].

Continuous Flow Manufacturing of Pharmaceutical Intermediates

The enhanced lipophilicity and organic solubility imparted by the benzyl ether ensure that intermediates remain in solution, making this building block highly suitable for automated, continuous flow chemistry platforms where precipitation would cause system failure [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.10519334 g/mol

Monoisotopic Mass

257.10519334 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types